CRTh2 antagonist 2
Overview
Description
CRTh2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells, is a G-protein-coupled receptor that plays a significant role in mediating allergic and inflammatory responses through its interaction with prostaglandin D2 (PGD2). CRTh2 antagonists have been the focus of research due to their potential in treating various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the receptor's function and thereby reducing inflammation .
Synthesis Analysis
The discovery and optimization of CRTh2 antagonists have involved high-throughput screening and subsequent structure-activity relationship (SAR) studies. For instance, initial findings from a screening campaign led to the identification of a spiro-indolinone compound with moderate potency. Further SAR investigations, particularly around the carboxylic acid and succinimide functional groups, resulted in the development of single-digit nanomolar antagonists with suitable pharmacokinetic properties for oral bioavailability .
Molecular Structure Analysis
CRTh2 antagonists have been developed from various chemical classes, including indole-3-acetic acids and tricyclic tetrahydroquinolines. The molecular structures of these compounds have been optimized through structure-based drug design, using homologue models of the CRTh2 receptor to switch between agonism and antagonism. This optimization has led to the identification of potent and selective CRTh2 receptor antagonists with favorable pharmacokinetic profiles .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CRTh2 antagonists are not detailed in the provided data. However, the optimization of these compounds typically involves modifications to specific functional groups to enhance receptor binding affinity, selectivity, and metabolic stability, as seen in the development of MK-8318 .
Physical and Chemical Properties Analysis
CRTh2 antagonists like OC000459, MK-7246, and LAS191859 have been characterized by their potent and selective inhibition of the CRTh2 receptor. These compounds exhibit good oral bioavailability and metabolic stability, which are crucial for their effectiveness as therapeutic agents. The physical and chemical properties of these antagonists, such as solubility and stability, are tailored to ensure that they maintain their efficacy in vivo, with some compounds showing long-lasting effects due to prolonged receptor residence time .
Scientific Research Applications
Pharmacological Characterization and Clinical Efficacy
Pharmacological Profile : CRTh2 antagonist LAS191859 demonstrates potent and selective antagonistic activity, with a receptor binding kinetics showing a long residence time. This translates to prolonged in vivo efficacy, potentially beneficial for chronic asthma treatment (Calbet et al., 2016).
Clinical Perspectives : CRTh2 antagonists, by targeting eosinophilic asthma, offer potential as practical alternatives to biological treatments for severe asthma. Clinical trials indicate varying efficacy, suggesting a targeted approach for specific patient subgroups (Singh, Ravi, & Southworth, 2017).
Structural Insights and Drug Development
Molecular Structure Analysis : Studies on human CRTh2 with antagonists like fevipiprant reveal unique binding modes and mechanisms for lipid recognition, providing insights for future drug development (Wang et al., 2018).
Computational Analysis : Ligand-based studies like 3D-QSAR on CRTh2 receptor antagonists enhance understanding of molecular interactions, aiding in the design of more effective drugs (Babu, Sohn, & Madhavan, 2015).
Clinical Trials and Efficacy Assessments
Meta-Analysis of Clinical Trials : Various studies demonstrate that CRTh2 antagonists can safely improve lung function, quality of life, and reduce asthma exacerbations, particularly as monotherapy (Yang et al., 2018).
Pharmacokinetic/Pharmacodynamic Modeling : Studies on CRTh2 antagonists like ACT-453859 and setipiprant help optimize dose selection, demonstrating their potential in blocking PGD2-induced internalization of CRTh2 on eosinophils (Krause et al., 2016).
Future Directions
properties
IUPAC Name |
2-[4-chloro-6-(dimethylamino)-2-[[4-(naphthalene-2-carbonylamino)phenyl]methyl]pyrimidin-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-31(2)25-21(15-23(32)33)24(27)29-22(30-25)13-16-7-11-20(12-8-16)28-26(34)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,28,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNNBJJEJUDKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CRTh2 antagonist 2 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.